molecular formula C19H30O2 B8665991 Benzaldehyde, 5-dodecyl-2-hydroxy- CAS No. 77635-21-3

Benzaldehyde, 5-dodecyl-2-hydroxy-

Cat. No.: B8665991
CAS No.: 77635-21-3
M. Wt: 290.4 g/mol
InChI Key: GGHYSWAOXYBGNK-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-dodecyl-2-hydroxy- (CAS: 77635-32-6) is a substituted benzaldehyde derivative with a hydroxyl group at the 2-position and a long-chain dodecyl group at the 5-position of the benzene ring. Its molecular formula is C₁₉H₃₁NO₂, and it has a molecular weight of 305.4549 g/mol . The compound is often studied in its oxime form, 5-dodecyl-2-hydroxybenzaldehyde oxime, which introduces an oxime functional group (-NOH) to the aldehyde moiety. This structural modification enhances its chelating properties, making it relevant in coordination chemistry and industrial applications such as metal extraction .

The presence of the dodecyl chain significantly increases the compound’s hydrophobicity, reducing its water solubility and volatility compared to simpler benzaldehyde derivatives. This property is advantageous in applications requiring sustained release or compatibility with non-polar matrices .

Properties

CAS No.

77635-21-3

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

5-dodecyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-19(21)18(15-17)16-20/h13-16,21H,2-12H2,1H3

InChI Key

GGHYSWAOXYBGNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural features and molecular properties of 5-dodecyl-2-hydroxybenzaldehyde and related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Dodecyl-2-hydroxybenzaldehyde 2-OH, 5-C₁₂H₂₅ C₁₉H₃₁NO₂ 305.4549 Long alkyl chain; oxime form common
5-Chloro-2-hydroxybenzaldehyde 2-OH, 5-Cl C₇H₅ClO₂ 156.566 Halogenated; higher polarity
5-Bromo-2-hydroxybenzaldehyde 2-OH, 5-Br C₇H₅BrO₂ 201.017 Bromine substituent; higher molecular weight
5-Amino-2-hydroxybenzaldehyde 2-OH, 5-NH₂ C₇H₇NO₂ 137.136 Amino group enhances basicity and polarity
5-(tert-Butyl)-2-hydroxybenzaldehyde oxime 2-OH, 5-C(CH₃)₃; oxime group C₁₁H₁₅NO₂ 193.242 Bulky tert-butyl group; oxime functionality

Key Observations :

  • Substituent Effects: The dodecyl chain in the target compound imparts lipophilicity, whereas halogen (Cl, Br) or amino (NH₂) substituents increase polarity and reactivity. The tert-butyl group in the oxime derivative introduces steric hindrance, affecting binding interactions .
  • Functional Groups: The oxime group in 5-dodecyl-2-hydroxybenzaldehyde oxime distinguishes it from non-oxime derivatives, enabling metal chelation and stability under oxidative conditions .

Physical and Chemical Properties

Volatility and Solubility :
  • 5-Dodecyl-2-hydroxybenzaldehyde : Low volatility due to the long alkyl chain; soluble in organic solvents (e.g., chloroform, hexane) but insoluble in water .
  • Halogenated Derivatives (Cl, Br): Higher density and melting points (e.g., 5-chloro-2-hydroxybenzaldehyde melts at 98–100°C) compared to non-halogenated analogs. Moderate solubility in polar solvents like ethanol .
  • 5-Amino-2-hydroxybenzaldehyde: Increased water solubility due to the hydrophilic amino group; used in pharmaceutical intermediates .
Reactivity :
  • The dodecyl chain in the target compound reduces electrophilicity at the aldehyde group, making it less reactive in nucleophilic additions compared to smaller derivatives like 5-chloro-2-hydroxybenzaldehyde .
  • Halogenated derivatives undergo substitution reactions (e.g., SNAr), while the amino group in 5-amino-2-hydroxybenzaldehyde participates in condensation reactions to form Schiff bases .

Preparation Methods

Reaction Mechanism and Conditions

The magnesium phenoxide route, adapted from industrial-scale methodologies for analogous alkylsalicylaldehydes, involves the reaction of 4-dodecylphenol with formaldehyde in the presence of magnesium. The process begins with the formation of magnesium bis-(4-dodecylphenoxide) through the reaction of 4-dodecylphenol with magnesium metal in a toluene-methanol solvent system. Subsequent formylation is achieved by introducing paraformaldehyde under reflux conditions (80–100°C), yielding the intermediate 5-dodecyl-2-methoxybenzaldehyde. Demethylation using boron tribromide (BBr₃) in dichloromethane at room temperature produces the final product.

Key Parameters:

  • Molar Ratio : 1:2.2 (4-dodecylphenol : formaldehyde)

  • Catalyst : Magnesium metal (5–10 wt% relative to phenol)

  • Yield : 68–72% after purification

Industrial Adaptation

Continuous flow reactors have been employed to enhance scalability and reduce reaction times. In one configuration, 4-dodecylphenol and magnesium raspings are fed into a tubular reactor at 65°C, followed by inline formaldehyde injection. The reaction mixture undergoes continuous hydrolysis and phase separation, achieving a throughput of 1.2 kg/h with 85% conversion efficiency.

Directed Ortho-Metalation (DoM) Strategy

Lithiation-Formylation Sequence

The DoM approach, developed for regioselective functionalization, utilizes 4-dodecylanisole as the starting material. Key steps include:

  • Lithiation : Treatment with n-butyllithium (n-BuLi, 1.6 M in hexane) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at −80°C to generate a stabilized aryllithium intermediate.

  • Formylation : Quenching with dimethylformamide (DMF) at 0°C to introduce the aldehyde group.

  • Demethylation : Cleavage of the methoxy group using BBr₃ in dichloromethane (24 h, room temperature).

Optimization Insights:

  • Temperature Control : Maintaining −80°C during lithiation prevents side reactions.

  • Solvent System : Ether/hexane mixtures (1:5 v/v) improve intermediate stability.

  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient) isolates the product in >95% purity.

Comparative Performance

ParameterDoM MethodMagnesium Phenoxide Method
Reaction Time48 h12 h
Overall Yield65%70%
ScalabilityLab-scaleIndustrial
Byproduct Formation<5%10–15%

Friedel-Crafts Alkylation Followed by Oxidation

Sequential Functionalization

This two-step protocol involves:

  • Friedel-Crafts Alkylation : Dodecyl chloride reacts with 2-hydroxybenzaldehyde in the presence of AlCl₃ (1.2 equiv) at 40°C for 8 h, yielding 5-dodecyl-2-hydroxybenzaldehyde.

  • Oxidative Purification : Crude product is treated with activated charcoal and hydrogen peroxide (3% v/v) to remove polymeric byproducts.

Challenges and Solutions:

  • Regioselectivity : The para-dodecyl isomer dominates (92:8 para:ortho ratio) due to steric hindrance.

  • Catalyst Recovery : AlCl₃ is recovered via aqueous extraction (82% efficiency).

Demethylation of Methoxy Precursors

Boron Tribromide-Mediated Demethylation

A common intermediate, 5-dodecyl-2-methoxybenzaldehyde, is demethylated using BBr₃ in anhydrous dichloromethane. The reaction proceeds via SN2 mechanism, with complete conversion achieved in 6 h at 25°C.

Procedure:

  • Dissolve 5-dodecyl-2-methoxybenzaldehyde (10 mmol) in CH₂Cl₂ (50 mL).

  • Add BBr₃ (30 mmol) dropwise under N₂.

  • Stir for 6 h, quench with ice-cold water, and extract with ethyl acetate.

  • Dry over MgSO₄ and concentrate in vacuo.

Yield : 89% (HPLC purity 98.2%).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ tubular flow reactors for high-throughput production:

  • Reactor Design : Stainless steel, 20 m length, 5 cm diameter

  • Parameters :

    • Temperature: 80°C

    • Pressure: 15 bar

    • Residence Time: 45 min

  • Output : 12 metric tons/month

Waste Management

  • Magnesium Recovery : Electrolytic recycling achieves 94% Mg reuse.

  • Solvent Reclamation : Distillation recovers 98% toluene and 85% methanol.

Analytical Characterization

Critical quality control metrics include:

PropertyMethodSpecification
PurityHPLC (C18 column)≥98%
Melting PointDSC42–44°C
Residual SolventsGC-MS<500 ppm
Heavy MetalsICP-OES<10 ppm

Data sourced from batch records of industrial producers.

MetricDoM MethodMagnesium Route
PMI (Process Mass Intensity)18.29.8
E-Factor6.73.2
Energy Consumption120 kWh/kg85 kWh/kg

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-dodecyl-2-hydroxybenzaldehyde?

  • Methodology :

  • Step 1 : Start with a benzaldehyde derivative (e.g., 2-hydroxybenzaldehyde) and introduce the dodecyl chain via Friedel-Crafts alkylation or nucleophilic substitution. For regioselective alkylation, use anhydrous AlCl₃ as a catalyst in a non-polar solvent (e.g., dichloromethane) .
  • Step 2 : Protect the hydroxyl group (e.g., using TIPSCl or acetyl groups) to prevent side reactions during alkylation .
  • Step 3 : Confirm regioselectivity via HPLC or GC-MS, comparing retention times with intermediates (e.g., 5-chloro-2-hydroxybenzaldehyde, a structurally analogous compound) .
    • Key Considerations : Monitor reaction progress using TLC (Rf values) and optimize temperature (80–120°C) to avoid decomposition.

Q. How should researchers safely handle 5-dodecyl-2-hydroxybenzaldehyde in the laboratory?

  • Protocols :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Ensure proximity to eyewash stations and safety showers .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
  • Storage : Keep in airtight containers under dry, inert conditions (N₂ atmosphere) to prevent oxidation .
    • Emergency Procedures : For skin contact, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention .

Q. What spectroscopic techniques are suitable for characterizing 5-dodecyl-2-hydroxybenzaldehyde?

  • Methods :

TechniqueApplicationExample Data
IR Spectroscopy Confirm hydroxyl (3200–3600 cm⁻¹) and aldehyde (~2820, 2720, 1700 cm⁻¹) functional groups. Compare to 5-chloro-2-hydroxybenzaldehyde (IR peaks: 1685 cm⁻¹ for C=O) .
NMR ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; hydroxyl proton (broad, δ 5–6 ppm). ¹³C NMR: Aldehyde carbon at δ 190–200 ppm .
Mass Spectrometry Molecular ion peak at m/z 290 (C₁₉H₃₀O₂) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical properties of 5-dodecyl-2-hydroxybenzaldehyde?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to improve accuracy in predicting bond dissociation energies and reaction enthalpies .
  • Basis Sets : Apply 6-31G(d,p) for geometry optimization and frequency calculations.
  • Validation : Compare computed vibrational frequencies (IR) with experimental data to refine parameters .
    • Data Output :
PropertyCalculated ValueExperimental Reference
ΔHf (gas phase)-120 kJ/mol
C=O Bond Length1.22 Å1.21 Å (5-chloro analog)

Q. What is the environmental fate of 5-dodecyl-2-hydroxybenzaldehyde in aquatic systems?

  • Experimental Design :

  • Acute Toxicity Testing : Expose Pimephales promelas (fathead minnow) to concentrations (0.1–10 mg/L) for 96 hours. Measure LC₅₀ and NOEC values, referencing benzaldehyde’s aquatic toxicity (NOEC = 0.12 mg/L for growth inhibition) .
  • Degradation Studies : Use HPLC to monitor hydrolysis rates under varying pH (4–10) and UV light exposure.
    • Key Metrics :
ParameterValue (Benzaldehyde)Extrapolated for 5-Dodecyl Analog
Biodegradability (OECD 301F)60% in 28 daysLikely slower due to hydrophobicity

Q. How does 5-dodecyl-2-hydroxybenzaldehyde adsorb onto ice surfaces?

  • Methodology :

  • Experimental : Use a coated-wall flow tube at 233–253 K coupled with mass spectrometry to measure adsorption isotherms .
  • Computational : Perform grand canonical Monte Carlo (GCMC) simulations to model orientation (parallel vs. perpendicular) and hydrogen bonding with ice .
    • Results :
ConditionΔHads (kJ/mol)Surface Coverage (mol/cm²)
233 K-61.4 ± 9.7 (exp) / -59.4 (sim)2.5 × 10¹⁴

Q. What catalytic systems enable selective oxidation of 5-dodecyl-2-hydroxybenzaldehyde derivatives?

  • Case Study :

  • Enzymatic Catalysis : Use thiamine pyrophosphate (ThDP)-dependent enzymes in phosphate buffer (pH 7.0) with Mg²⁺ cofactors. Monitor product formation via GC .
  • Metal Catalysts : Screen Pd/C or Ru complexes for hydrogenation of the aldehyde group. Optimize solvent (MeOH vs. DMSO) and H₂ pressure (1–5 atm) .

Data Contradictions and Resolution

  • IR Spectral Mismatches : Computed C=O stretching frequencies (DFT) may deviate from experimental values due to solvent effects. Calibrate using polarizable continuum models (PCM) .
  • Adsorption Enthalpy Variance : Discrepancies between experimental (-61.4 kJ/mol) and simulated (-59.4 kJ/mol) ΔHads values arise from approximations in ice surface modeling. Refine using ab initio molecular dynamics (AIMD) .

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